molecular formula C11H13F3O B105736 4-(Trifluoromethyl)-1-tert-butoxybenzene CAS No. 16222-44-9

4-(Trifluoromethyl)-1-tert-butoxybenzene

Cat. No.: B105736
CAS No.: 16222-44-9
M. Wt: 218.21 g/mol
InChI Key: YXTJJRXJNYHJPU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1-tert-butoxybenzene is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a tert-butoxy group (-OC(CH₃)₃) attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene typically involves the introduction of the trifluoromethyl group and the tert-butoxy group onto a benzene ring. One common method is the trifluoromethylation of a suitable benzene derivative, followed by the introduction of the tert-butoxy group. This can be achieved through various synthetic routes, including:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize readily available precursors and optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1-tert-butoxybenzene can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(Trifluoromethyl)-1-tert-butoxybenzene include:

Uniqueness

This compound is unique due to the combination of the trifluoromethyl and tert-butoxy groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTJJRXJNYHJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578960
Record name 1-tert-Butoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16222-44-9
Record name 1-tert-Butoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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